![molecular formula C15H12N2O4S2 B2741548 N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide CAS No. 861208-03-9](/img/structure/B2741548.png)
N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide
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Overview
Description
“N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . The compound also includes a furamide group and a phenyl group with a methylsulfonyl substituent .
Molecular Structure Analysis
The molecular structure of “N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide” is likely to be complex due to the presence of multiple functional groups. The compound contains a thiazole ring, a phenyl ring, and a furamide group, all of which can contribute to the overall structure . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide” are likely to be complex and varied. The presence of multiple functional groups means that the compound can participate in a variety of reactions . The exact reactions would depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide” would depend on its exact molecular structure. Based on its structure, it is likely to be a solid at room temperature . The compound is likely to have a relatively high molecular weight due to the presence of multiple heavy atoms .Scientific Research Applications
Antimicrobial Activity
This compound has been found to have potent antimicrobial activity . It has been shown to be effective against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . This makes it a potential candidate for the development of new antimicrobial agents.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory activity . It has been found to inhibit COX enzymes, which are primarily responsible for inflammation . This makes it a potential candidate for the development of new anti-inflammatory drugs.
COX Inhibitory Activity
The compound has been found to have COX inhibitory activity . It has been shown to have good selectivity towards COX-2, which is associated with inflammation . This makes it a potential candidate for the development of new COX inhibitors.
Nitric Oxide Releasing Activity
The compound has been found to release moderate amounts of nitric oxide (NO) . NO has vasodilator activity and inhibits platelet aggregation . This property could potentially decrease the side effects associated with selective COX-2 inhibitors .
Antibacterial Activity in Conjunction with Cell-Penetrating Peptides
When used in conjunction with the cell-penetrating peptide octaarginine, the compound displays potent antibacterial activity . The drug-peptide complex displays faster killing-kinetics towards bacterial cells and shows negligible haemolytic activity towards human RBCs .
Potential for Development of Hybrid Antimicrobials
The compound’s ability to combine the effects of two or more agents represents a promising strategy for the development of hybrid antimicrobials . This could potentially lead to the development of more effective antibacterial therapeutics .
Future Directions
The future research directions for “N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide” could include further investigation of its antibacterial activity and potential uses as a therapeutic agent . Additionally, more research could be done to fully understand its physical and chemical properties, and to develop safer and more efficient methods for its synthesis .
Mechanism of Action
Target of Action
It’s known that thiazole and sulfonamide groups, which are part of this compound, have known antibacterial activity .
Mode of Action
It’s suggested that the compound may have a distinctive mode of action when used in conjunction with a cell-penetrating peptide . This suggests that the compound may interact with its targets in a unique way, leading to changes that result in its antibacterial activity.
Biochemical Pathways
Compounds with similar structures have been shown to have antibacterial activity, suggesting that they may interfere with essential biochemical pathways in bacteria .
Result of Action
The compound has been shown to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth.
properties
IUPAC Name |
N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S2/c1-23(19,20)11-6-4-10(5-7-11)12-9-22-15(16-12)17-14(18)13-3-2-8-21-13/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCMTUDXDDZXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide |
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